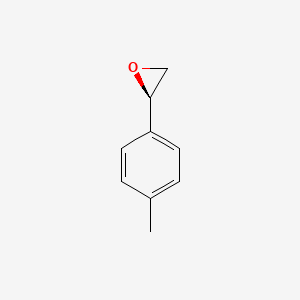

2-(4-Methylphenyl)oxirane, (-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

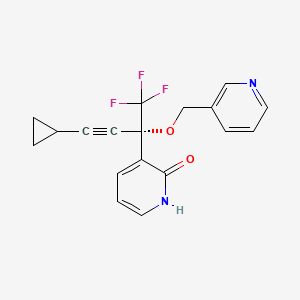

オキシラン, 2-(4-メチルフェニル)-, (2R)-, は ®-4-メチルスチレンオキシドとしても知られており、分子式 C9H10O、分子量 134.18 g/mol の有機化合物です 。この化合物は、キラルなエポキシドであり、オキシラン環(3 員環の環状エーテル)とキラル中心を含み、光学活性となります。これは様々な化学反応で一般的に使用されており、様々な科学分野で応用されています。

製造方法

合成経路と反応条件

オキシラン, 2-(4-メチルフェニル)-, (2R)- の合成は、一般的に ®-4-メチルスチレンのエポキシ化を伴います。一般的な方法の 1 つは、m-クロロ過安息香酸(m-CPBA)などの過酸を、ジクロロメタンなどの有機溶媒中で使用することです。 反応は、通常室温などの穏やかな条件下で行われ、エポキシド環の形成をもたらします .

工業生産方法

この化合物の工業生産は、同様のエポキシ化反応を伴う場合がありますが、より大規模に行われます。試薬や条件の選択は、目的とする収率や純度によって異なります。 チタンシリカライト-1(TS-1)などの触媒を使用すると、エポキシ化プロセスの効率を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of ®-4-methylstyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .

化学反応の分析

反応の種類

オキシラン, 2-(4-メチルフェニル)-, (2R)- は、以下を含む様々な化学反応を起こします。

求核置換反応: エポキシド環は高度に歪んでおり、求核剤に対して反応性が高いです。

還元反応: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、対応するアルコールに還元できます.

酸化反応: エポキシド環の酸化開裂は、オゾン(O3)や過ヨウ素酸(HIO4)などの試薬を使用して行うことができ、カルボニル化合物の形成につながります.

一般的な試薬と条件

求核置換反応: 酸または塩基触媒の存在下、水、アルコール、アミンなどの試薬。

還元反応: 無水溶媒中、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)。

酸化反応: 制御された条件下、オゾン(O3)または過ヨウ素酸(HIO4)。

形成される主要な生成物

求核置換反応: ジオール、エーテル、アミノアルコール。

還元反応: 対応するアルコール。

酸化反応: アルデヒドやケトンなどのカルボニル化合物。

科学研究の応用

オキシラン, 2-(4-メチルフェニル)-, (2R)- は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:

作用機序

オキシラン, 2-(4-メチルフェニル)-, (2R)- の作用機序は、主にエポキシド環の反応性に関係しています。歪んだ 3 員環は求核攻撃を受けやすく、環開裂反応が起こります。 この反応性は、エポキシドが求電子中心として作用する様々な化学変換で利用されています .

類似化合物との比較

類似化合物

オキシラン, 2-(4-フルオロフェニル)-, (2R)-: フェニル環にフッ素置換基を持つ類似構造.

オキシラン, 2-(4-ブロモフェニル)-, (2R)-: フェニル環に臭素置換基を持つ類似構造.

オキシラン, 2-(4-メトキシフェニル)-, (2R)-: フェニル環にメトキシ置換基を持つ類似構造.

独自性

オキシラン, 2-(4-メチルフェニル)-, (2R)- は、フェニル環上のメチル基の存在により、反応性や化学反応で生成される生成物の種類に影響を与えるため、ユニークです。 キラル中心もまた、その独自性に貢献し、不斉合成やキラル分解研究において価値のあるものとなっています .

特性

CAS番号 |

135413-94-4 |

|---|---|

分子式 |

C9H10O |

分子量 |

134.17 g/mol |

IUPAC名 |

(2S)-2-(4-methylphenyl)oxirane |

InChI |

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |

InChIキー |

QAWJAMQTRGCJMH-SECBINFHSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[C@H]2CO2 |

正規SMILES |

CC1=CC=C(C=C1)C2CO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。